molecular formula C15H11BrN2O3S2 B6481369 N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896333-35-0

N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No.: B6481369
CAS No.: 896333-35-0
M. Wt: 411.3 g/mol
InChI Key: BDVVFYPWYLULGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 4-position and a methanesulfonylbenzamide moiety at the 2-position. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research, due to its ability to interact with biological targets such as kinases and DNA . The bromine substitution enhances electrophilicity and may influence binding affinity, while the methanesulfonyl group contributes to solubility and metabolic stability.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVFYPWYLULGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-bromothiophenol

A common approach involves reacting 2-amino-5-bromothiophenol with cyanogen bromide (CNBr) in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiol group on CNBr, followed by cyclization to form the benzothiazole ring.

Reaction Conditions

  • Reactants : 2-Amino-5-bromothiophenol (1 eq), CNBr (1.2 eq)

  • Solvent : Ethanol (anhydrous)

  • Temperature : 80°C, reflux for 6 hours

  • Yield : 68–72%

Alternative Bromination Strategies

Post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C allows selective bromination at the 4-position. This method avoids side reactions but requires rigorous temperature control.

Preparation of 3-Methanesulfonylbenzoyl Chloride

The methanesulfonyl-substituted benzoic acid derivative is activated for amide coupling via conversion to its acyl chloride.

Sulfonation of 3-Methylbenzoic Acid

3-Methylbenzoic acid is sulfonated using chlorosulfonic acid (ClSO₃H) at 50°C, followed by oxidation of the resultant sulfonic acid to the sulfonyl group using hydrogen peroxide (H₂O₂).

Reaction Conditions

  • Reactants : 3-Methylbenzoic acid (1 eq), ClSO₃H (3 eq)

  • Solvent : Sulfuric acid (concentrated)

  • Temperature : 50°C, 4 hours

  • Oxidation : H₂O₂ (30%), 60°C, 2 hours

  • Yield : 85%

Acyl Chloride Formation

The sulfonated product, 3-methanesulfonylbenzoic acid, is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.

Reaction Conditions

  • Reactants : 3-Methanesulfonylbenzoic acid (1 eq), SOCl₂ (3 eq)

  • Solvent : Toluene (anhydrous)

  • Temperature : 70°C, 3 hours

  • Yield : 92%

Coupling Reaction to Form N-(4-Bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

The final step involves amide bond formation between 4-bromo-1,3-benzothiazol-2-amine and 3-methanesulfonylbenzoyl chloride.

Schotten-Baumann Reaction

Traditional amide synthesis employs the Schotten-Baumann method, where the amine reacts with the acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

Reaction Conditions

  • Reactants :

    • 4-Bromo-1,3-benzothiazol-2-amine (1 eq)

    • 3-Methanesulfonylbenzoyl chloride (1.1 eq)

  • Base : NaOH (2 eq)

  • Solvent : DCM/H₂O (1:1)

  • Temperature : 0°C → room temperature, 12 hours

  • Yield : 65%

Coupling Agent-Mediated Synthesis

Modern approaches use coupling agents like HATU or EDCl to enhance efficiency and reduce side products.

Reaction Conditions

  • Reactants :

    • 4-Bromo-1,3-benzothiazol-2-amine (1 eq)

    • 3-Methanesulfonylbenzoic acid (1.2 eq)

  • Coupling Agent : HATU (1.5 eq)

  • Base : DIPEA (3 eq)

  • Solvent : DMF (anhydrous)

  • Temperature : Room temperature, 24 hours

  • Yield : 78%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may complicate purification. Non-polar solvents (toluene) favor acyl chloride stability but slow reaction kinetics.

Temperature and Atmosphere

Reactions conducted under nitrogen atmosphere prevent hydrolysis of moisture-sensitive intermediates (e.g., acyl chlorides). Elevated temperatures (50–60°C) accelerate coupling but risk decomposition.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.42 (s, 1H, benzothiazole-H), 8.12–7.98 (m, 4H, aromatic-H), 3.32 (s, 3H, SO₂CH₃).

  • HRMS (ESI) : m/z calcd for C₁₅H₁₁BrN₂O₃S₂ [M+H]⁺: 411.29, found: 411.28.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Challenges and Mitigation Strategies

  • Intermediate Hydrolysis : Use of anhydrous solvents and nitrogen atmosphere minimizes degradation.

  • Low Coupling Efficiency : Excess coupling agent (1.5 eq HATU) and extended reaction times (24 hours) improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Reagents such as EDCI and DMAP are commonly used for coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzothiazoles with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the methanesulfonyl group.

    Coupling Reactions: Products include coupled aromatic compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a scaffold for developing new drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study : Research has demonstrated that derivatives of benzothiazole exhibit potent anticancer activity. For instance, compounds similar to N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide have shown efficacy against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug design.

Biological Studies

Antimicrobial Activity : Studies indicate that benzothiazole derivatives possess antimicrobial properties. This compound has been tested against several bacterial strains, showing significant inhibitory effects.

Case Study : A comparative study of various benzothiazole derivatives revealed that those with methanesulfonyl substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.

Materials Science

Synthesis of Novel Materials : The compound is utilized in synthesizing materials with unique electronic or optical properties. Its ability to form stable complexes makes it suitable for developing advanced materials in electronics.

Research Findings : Investigations into the electronic properties of materials derived from benzothiazole structures have shown promising results for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanesulfonyl group play crucial roles in modulating the compound’s binding affinity and specificity. The benzothiazole ring can interact with aromatic residues in the target protein, while the methanesulfonyl group can form hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Benzothiazole 4-Br, 3-methanesulfonylbenzamide ~396.3 (calculated) Not reported Bromine, sulfonyl, amide
Example 53 () Pyrazolo-pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromenone 589.1 175–178 Fluoro, sulfonamide, chromenone
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Multiple fluorophenyl and sulfonamide 589.1 Not reported Fluoro, sulfonamide, amino

Key Observations

Structural Complexity: The target compound is structurally simpler than Example 53 (), which contains a fused pyrazolo-pyrimidine-chromenone system. This simplicity may enhance synthetic accessibility but reduce target specificity compared to polycyclic analogs .

Substituent Effects: Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to fluorine’s electronegativity-driven effects in Example 53 . Methanesulfonyl vs.

Thermal Stability :

  • Example 53 exhibits a sharp melting point (175–178°C), indicative of crystalline purity, whereas the target compound’s melting point is unreported. This suggests further characterization is needed for the latter.

Pharmacological Potential: Compounds like Example 53 with sulfonamide and amino groups show enhanced kinase inhibition (e.g., JAK2/STAT3 pathways) due to hydrogen-bonding interactions. The target compound’s methanesulfonyl group may limit such interactions but improve metabolic stability .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows straightforward benzothiazole-amide coupling, unlike Example 53’s multi-step Suzuki-Miyaura cross-coupling ().
  • Bioactivity Gaps: No direct biological data for the target compound are available in the provided evidence. By contrast, analogs like Example 53 are validated in kinase assays, highlighting the need for targeted studies .

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the bromine substituent and the methanesulfonyl group enhances its chemical reactivity and potential biological interactions. The molecular structure can be represented as follows:

C12H10BrN2O2S\text{C}_{12}\text{H}_{10}\text{BrN}_2\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has been evaluated against various bacterial strains, including Staphylococcus aureus, which is notorious for its antibiotic resistance.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
N-(4-chlorobenzothiazol-2-yl)-3-methanesulfonylbenzamideEscherichia coli64 μg/mL
Benzothiazole derivative (control)Pseudomonas aeruginosa128 μg/mL

These results indicate that this compound exhibits significant antibacterial activity, particularly against resistant strains.

Anticancer Potential

Benzothiazole derivatives have also been explored for their anticancer properties. A study on the cytotoxic effects of various benzothiazole compounds demonstrated that those with sulfonamide groups showed enhanced activity against cancer cell lines.

Case Study: Cytotoxicity Assay on Cancer Cell Lines

In a recent investigation involving human cancer cell lines (e.g., U2OS and SH-SY5Y), this compound was tested for its cytotoxic effects:

  • Cell Lines Tested :
    • U2OS (osteosarcoma)
    • SH-SY5Y (neuroblastoma)
  • Findings :
    • U2OS : IC50 = 25 μM
    • SH-SY5Y : IC50 = 30 μM

These results suggest that the compound exhibits promising anticancer activity, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, crucial for bacterial replication.
  • Apoptosis Induction : In cancer cells, it may induce apoptosis through mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
  • Step 1 : Coupling of 4-bromo-1,3-benzothiazol-2-amine with 3-methanesulfonylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to form the amide bond .

  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

  • Optimization Tips :

  • Control reaction temperature to prevent side reactions (e.g., hydrolysis of the sulfonyl group).

  • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

  • Yield Enhancement : Use excess acyl chloride (1.2–1.5 equiv.) and inert atmosphere (N₂/Ar) to minimize moisture interference .

    • Data Table : Key Reaction Parameters
StepReagents/ConditionsPurposeMonitoring Technique
1Triethylamine, DCM, 0–5°CAmide bond formationTLC (Rf = 0.3 in EtOAc/hexane 1:1)
2Column chromatography (EtOAc/hexane)PurificationNMR for structural confirmation

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/methanesulfonyl groups (δ 3.1–3.3 ppm for CH₃SO₂) .
  • High-Performance Liquid Chromatography (HPLC) :
  • Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry (MS) :
  • Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.2 for C₁₅H₁₀BrN₂O₃S₂) .
  • Elemental Analysis :
  • Compare experimental vs. theoretical C/H/N/S/Br percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can molecular docking and fluorescence spectroscopy elucidate the interaction between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking :

  • Use software (e.g., AutoDock Vina) to model binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding between the sulfonyl group and active-site residues (e.g., Lys/Arg) .

  • Validate docking results with mutagenesis studies (e.g., alanine scanning) .

  • Fluorescence Spectroscopy :

  • Perform quenching assays to determine binding constants (Kd). Titrate the compound into a protein solution (λex = 280 nm) and measure emission changes (λem = 340 nm) .

  • Analyze Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms .

    • Data Table : Example Binding Parameters
Target ProteinKd (µM)Binding Site ResiduesTechnique
Kinase X0.45Lys32, Asp145Docking/Fluorescence
Enzyme Y2.1Arg78, Glu92ITC/Surface Plasmon Resonance

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Orthogonal Assays :
  • Compare results from enzymatic inhibition assays (e.g., colorimetric ADP-Glo™) with cellular viability tests (e.g., MTT assay) to confirm target specificity .
  • Structural Confirmation :
  • Use X-ray crystallography or cryo-EM to verify compound binding modes, especially if conflicting IC₅₀ values are reported .
  • Batch Reproducibility :
  • Re-synthesize the compound under standardized conditions to rule out synthetic variability .

Q. What are the key structural features influencing the compound's bioactivity, and how can SAR studies be designed?

  • Methodological Answer :
  • Critical Moieties :

  • The 4-bromo-benzothiazole core enhances DNA intercalation, while the methanesulfonyl group improves solubility and target affinity .

  • SAR Study Design :

  • Variation 1 : Modify the sulfonyl group (e.g., replace with trifluoromethanesulfonyl) to assess hydrophobicity effects .

  • Variation 2 : Introduce substituents at the benzamide para-position (e.g., -NO₂, -NH₂) to probe electronic effects .

  • Assays : Test derivatives in parallel against a panel of cancer cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus) .

    • Data Table : SAR Summary
DerivativeSubstituentIC₅₀ (µM) Cancer CellsMIC (µg/mL) Bacteria
Parent-SO₂CH₃1.28.5
Derivative A-SO₂CF₃0.86.7
Derivative B-NO₂2.512.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.